2-Hydroxy-4-methylnicotinic acid
Overview
Description
2-Hydroxy-4-methylnicotinic acid is an organic compound with the molecular formula C₇H₇NO₃ It is a derivative of nicotinic acid, featuring a hydroxyl group at the second position and a methyl group at the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-methylnicotinic acid can be achieved through several methods. One common approach involves the oxidation of 4-methyl-2-hydroxypyridine using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to ensure high yield and purity.
Another method involves the carboxylation of 4-methyl-2-hydroxypyridine using carbon dioxide in the presence of a strong base such as sodium hydroxide. This reaction is usually carried out under high pressure and elevated temperatures to facilitate the incorporation of the carboxyl group.
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance efficiency and yield. Catalysts such as palladium or platinum can be used to facilitate the oxidation or carboxylation reactions. Additionally, continuous flow reactors may be utilized to maintain optimal reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-methylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carboxyl group can be reduced to form an alcohol or aldehyde.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitric acid, and sulfuric acid.
Major Products Formed
Oxidation: 2-Keto-4-methylnicotinic acid, 2-Aldehydo-4-methylnicotinic acid.
Reduction: 2-Hydroxy-4-methylpyridine-3-methanol, 2-Hydroxy-4-methylpyridine-3-aldehyde.
Substitution: 2-Hydroxy-4-chloromethylnicotinic acid, 2-Hydroxy-4-nitromethylnicotinic acid.
Scientific Research Applications
2-Hydroxy-4-methylnicotinic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use as an anti-inflammatory or antimicrobial agent.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-methylnicotinic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes involved in inflammatory processes or by disrupting bacterial cell wall synthesis. The hydroxyl and carboxyl groups play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-methylnicotinic acid
- 2-Hydroxy-5-methylnicotinic acid
- 2-Hydroxy-6-methylnicotinic acid
Uniqueness
2-Hydroxy-4-methylnicotinic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyl group at the second position and the methyl group at the fourth position allows for unique interactions with molecular targets, differentiating it from other nicotinic acid derivatives.
Properties
IUPAC Name |
4-methyl-2-oxo-1H-pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-4-2-3-8-6(9)5(4)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLDPQQUIMHNNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90495840 | |
Record name | 4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90495840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38076-81-2 | |
Record name | 1,2-Dihydro-4-methyl-2-oxo-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38076-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90495840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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